N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-acetamide hybrid characterized by a naphthalen-2-yl group at the pyridazinone C3 position and a 3-(methylsulfanyl)phenyl substituent on the acetamide nitrogen. This structure confers moderate lipophilicity (logP ≈ 4.01 inferred from analogous compounds) and a polar surface area (PSA) of ~60.38 Ų, suggesting balanced solubility and membrane permeability . The methylsulfanyl (SMe) group enhances metabolic stability compared to electron-withdrawing substituents (e.g., nitro groups) and may influence target binding through hydrophobic interactions .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-29-20-8-4-7-19(14-20)24-22(27)15-26-23(28)12-11-21(25-26)18-10-9-16-5-2-3-6-17(16)13-18/h2-14H,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHSXLLKLUBKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the phenyl and naphthyl intermediates, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to a hydroxyl group.
Substitution: The phenyl and naphthyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
- N-(3-Ethylphenyl) analog () : The ethylphenyl group introduces steric bulk, which may hinder binding in sterically sensitive targets but improve selectivity for hydrophobic pockets .
- N-(4-Chlorophenyl)triazole derivatives () : Chlorine substituents enhance electronegativity, improving interactions with polar residues in enzyme active sites but increasing metabolic susceptibility to dehalogenation .
Pyridazinone Core Modifications
- However, this may reduce solubility compared to the naphthalen-2-yl derivative .
- Antipyrine-pyridazinone hybrids (): Compounds like 6c and 6h incorporate antipyrine moieties, broadening pharmacological activity (e.g., anti-inflammatory effects) but increasing molecular weight (>500 Da), which may limit bioavailability .
Triazole vs. Pyridazinone Linkers
- Triazole-containing analogs (): Compounds such as 6a and 7a use 1,2,3-triazole linkers, which improve metabolic stability and enable click chemistry-based synthesis. However, the pyridazinone core in the target compound offers a rigid, planar structure that may enhance π-π stacking with biological targets .
Key Reactions
- Target compound synthesis : Likely involves coupling 3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl acetic acid with 3-(methylsulfanyl)aniline via an activation reagent (e.g., DCC or HATU), analogous to methods in and .
- Triazole analogs () : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding high regioselectivity but requiring stringent purification .
- Sulfonate derivatives (): Use pyridazinone sulfonation followed by nucleophilic substitution, offering modularity but lower yields (~57%) compared to acetamide coupling .
Yield and Purity
- Pyridazinone-acetamide hybrids (e.g., ) achieve yields of ~79% with HPLC purification, while triazole derivatives () report yields of 46–63% after recrystallization .
Physicochemical and Pharmacological Properties
Table 1. Comparative Properties of Selected Analogs
*logP estimated via analogy.
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a methylsulfanyl group , a naphthalene moiety , and a pyridazine ring , contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 441.5 g/mol . The presence of multiple aromatic systems enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyridazine core through cyclization reactions.
- Introduction of the naphthalene moiety via electrophilic substitution.
- Attachment of the methylsulfanyl group through nucleophilic substitution.
Biological Activities
Research indicates that compounds containing pyridazine and naphthalene structures often exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. For instance, related compounds have demonstrated apoptotic effects on tumor cells, indicating their potential as anticancer agents .
- Antimicrobial Activity : The compound's structural similarities to known antimicrobial agents suggest it may possess antibacterial properties. Studies on related compounds have shown efficacy against strains such as MRSA, E. coli, and K. pneumoniae, with significant inhibition percentages reported .
- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to inhibit COX enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies indicated that certain derivatives exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile .
Anticancer Evaluation
A study evaluating the anticancer activity of pyridazine derivatives found that specific modifications enhanced their efficacy against cancer cell lines. The mechanisms involved include induction of apoptosis and disruption of cell cycle progression. The findings suggest that this compound could similarly induce apoptosis in cancer cells .
Antimicrobial Testing
In antimicrobial assays, compounds structurally related to this compound were tested against various bacterial strains. Results indicated high activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Growth Inhibition (%) |
|---|---|---|---|
| 7a | MRSA | 0.5 | 85 |
| 7g | E. coli | 0.8 | 90 |
| 7i | K. pneumoniae | 0.7 | 88 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
